molecular formula C10H21NO2 B13477639 Tert-butyl propylalaninate

Tert-butyl propylalaninate

Cat. No.: B13477639
M. Wt: 187.28 g/mol
InChI Key: XZWACVICCNBLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl propylalaninate is an organic compound that belongs to the class of esters It is derived from the reaction between tert-butyl alcohol and propylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl propylalaninate typically involves the esterification reaction between tert-butyl alcohol and propylalanine. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl propylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl propylalaninate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl propylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Another ester with similar reactivity but different applications.

    Propylalanine: The amino acid precursor used in the synthesis of tert-butyl propylalaninate.

    Tert-butyl alcohol: The alcohol component used in the esterification reaction.

Uniqueness

This compound is unique due to its specific combination of the tert-butyl group and propylalanine. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 2-(propylamino)propanoate

InChI

InChI=1S/C10H21NO2/c1-6-7-11-8(2)9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3

InChI Key

XZWACVICCNBLSU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.